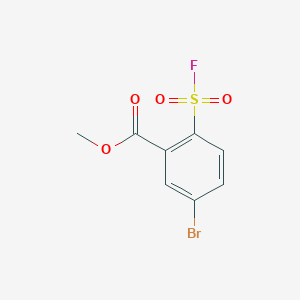
Methyl 5-bromo-2-(fluorosulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-(fluorosulfonyl)benzoate is an organic compound with the molecular formula C8H6BrFO4S It is a derivative of benzoic acid, featuring bromine and fluorosulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(fluorosulfonyl)benzoate typically involves the esterification of 5-bromo-2-(fluorosulfonyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(fluorosulfonyl)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The fluorosulfonyl group can be reduced to a sulfonyl group under specific conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while reduction reactions can produce sulfonyl-substituted compounds.
Scientific Research Applications
Methyl 5-bromo-2-(fluorosulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(fluorosulfonyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorosulfonyl groups can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-fluorobenzoate: Similar in structure but lacks the sulfonyl group.
Methyl 2-bromo-5-fluorobenzoate: Another isomer with different positioning of the bromine and fluorine atoms.
Uniqueness
Methyl 5-bromo-2-(fluorosulfonyl)benzoate is unique due to the presence of both bromine and fluorosulfonyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.
Biological Activity
Methyl 5-bromo-2-(fluorosulfonyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H6BrFNO2S
- IUPAC Name : this compound
Mechanisms of Biological Activity
-
Inhibition of Enzymatic Activity :
This compound functions as a covalent modifier, potentially inhibiting various enzymes through the formation of stable adducts with nucleophilic residues (e.g., cysteine) in active sites. This mechanism is common among compounds containing electrophilic groups, such as fluorosulfonyl moieties . -
Targeting Kinases :
The fluorosulfonyl group has been shown to interact with protein kinases, which are pivotal in cellular signaling pathways. For example, similar compounds have been observed to form covalent bonds with kinases, leading to inhibition of their activity and subsequent effects on cell proliferation and survival . -
Anticancer Activity :
Some studies suggest that derivatives of compounds with similar structures exhibit anticancer properties by disrupting cell cycle progression and inducing apoptosis in cancer cells. The incorporation of bromine and fluorosulfonyl groups can enhance these effects due to increased lipophilicity and reactivity .
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Studies :
A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers . -
Enzyme Interaction Studies :
Research on the interaction of this compound with serine/threonine kinases revealed that the compound effectively inhibited kinase activity at nanomolar concentrations. This inhibition was linked to the formation of covalent bonds with essential cysteine residues within the kinase active sites, leading to disrupted signaling pathways involved in cell growth and survival .
Properties
Molecular Formula |
C8H6BrFO4S |
|---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
methyl 5-bromo-2-fluorosulfonylbenzoate |
InChI |
InChI=1S/C8H6BrFO4S/c1-14-8(11)6-4-5(9)2-3-7(6)15(10,12)13/h2-4H,1H3 |
InChI Key |
JDIJNXLQJHCVKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















